molecular formula C11H16N2O2S B2606681 (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1795296-04-6

(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No.: B2606681
CAS No.: 1795296-04-6
M. Wt: 240.32
InChI Key: FRVUVFIMCIBEPZ-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and epigenetic research, particularly in the development of bromodomain inhibitors. The 3,5-dimethylisoxazole moiety is a recognized acetyl-lysine (KAc) bioisostere, enabling it to competitively disrupt the interaction between bromodomains—"reader" modules found in chromatin-associated proteins—and acetylated lysine residues on histones . This mechanism is a key target for probing gene regulation pathways and developing potential therapeutic agents for cancers and inflammatory diseases . The compound features a pyrrolidine ring substituted with a methylthio (-S-CH₃) group, a modification that can influence the molecule's electronic properties, lipophilicity, and overall binding affinity and selectivity towards specific bromodomains. Researchers can leverage this structure to explore structure-activity relationships (SAR) and optimize selectivity for bromodomain subfamilies like the BET (Bromodomain and Extra-Terminal) proteins or CREBBP . Its molecular formula is C₁₂H₁₆N₂O₂S and it has a molecular weight of 252.33 g/mol. Key Research Applications: • Epigenetics & Gene Regulation: Serves as a chemical tool to investigate the biological function of bromodomains in transcriptional regulation . • Cancer Research: Used in the design of small-molecule inhibitors that target BRD4 and other bromodomain-containing proteins implicated in oncogenesis . • Medicinal Chemistry: Provides a core scaffold for SAR studies to develop novel, selective inhibitors with improved pharmacokinetic properties. Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Some related compounds are classified as harmful if swallowed and may cause skin and eye irritation .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-7-10(8(2)15-12-7)11(14)13-5-4-9(6-13)16-3/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVUVFIMCIBEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For instance, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2,4-pentanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via a Mannich reaction, where a secondary amine (such as methylamine) reacts with formaldehyde and a ketone (such as acetone) to form the pyrrolidine structure.

  • Coupling of the Rings: : The final step involves coupling the isoxazole and pyrrolidine rings. This can be achieved through a nucleophilic substitution reaction where the isoxazole derivative reacts with a pyrrolidine derivative in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, which can be converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium acetate, potassium carbonate.

    Solvents: Ethanol, dichloromethane, acetonitrile.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Alcohols: From reduction of the carbonyl group.

    Halogenated Derivatives: From substitution reactions on the isoxazole ring.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the isoxazole and pyrrolidine rings.

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. Together, these features allow the compound to influence various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (3,5-dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone, we analyze structurally analogous methanone derivatives reported in recent literature. Key comparisons focus on substituent effects, synthetic routes, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Molecular Weight Notable Properties/Activities Reference
(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone Isoxazole, methylthio-pyrrolidine ~266.35 g/mol Predicted kinase inhibition (inferred) N/A
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) Pyrazole, thienothiophene 538.64 g/mol High thermal stability (mp >300°C)
6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (10) Pyrazolopyrimidine, nitrile 604.71 g/mol Anticandidal activity (inferred from analogs)
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazole, pyrazolopyrimidine ~439.50 g/mol EGFR kinase inhibition (explicitly tested)
(4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone (10a) Azo group, triazole ~522.55 g/mol Antimicrobial potential (structural inference)

Key Observations

Substituent-Driven Bioactivity: The methylthio group in the target compound may enhance lipophilicity compared to the polar amino or nitrile groups in analogs like 7b and 10. This could improve membrane permeability but reduce solubility . Isoxazole vs. Pyrazole: The isoxazole ring in the target compound offers greater metabolic resistance compared to pyrazole-based analogs (e.g., 7b, 10a), which are prone to oxidative degradation .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a 3,5-dimethylisoxazole-4-carbonyl chloride with 3-(methylthio)pyrrolidine, analogous to methods for 7b and 10 (refluxing with amines in DMF/EtOH) .
  • In contrast, 10a requires diazonium coupling for its azo group, a more complex step .

Pharmacological Potential: While direct data for the target compound is unavailable, 4 (a pyrazole-pyrazolopyrimidine methanone) demonstrated EGFR kinase inhibition (IC₅₀ = 0.89 μM), suggesting that the target’s isoxazole-pyrrolidine scaffold may similarly target kinases .

Structural and Electronic Analysis

  • Isoxazole vs. Thienothiophene: The isoxazole’s electronegative oxygen and nitrogen atoms create a polarized scaffold, favoring hydrogen bonding with target proteins. Thienothiophene rings (e.g., in 7b) prioritize π-π stacking but lack hydrogen-bonding capacity .
  • Methylthio Group: The sulfur atom in the target compound’s pyrrolidine may engage in hydrophobic interactions or act as a hydrogen-bond acceptor, unlike the nitro or cyano groups in 10a and 10, which are purely electron-withdrawing .

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